(Z)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide is a synthetic organic compound that features a tetrazole ring, a difluorophenyl group, and a phenylacrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile compound under acidic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a difluoromethylation reaction using difluoromethylating agents.
Formation of the Phenylacrylamide Moiety: The phenylacrylamide moiety can be synthesized by reacting an appropriate acrylamide derivative with a phenyl group under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and tetrazole rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under appropriate conditions (e.g., temperature, solvent).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.
Scientific Research Applications
(Z)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for designing new drugs with potential therapeutic effects.
Materials Science: It can be used in the synthesis of novel materials with unique properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (Z)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide involves its interaction with specific molecular targets and pathways. The tetrazole ring and difluorophenyl group are likely to play key roles in its biological activity, potentially interacting with enzymes or receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
(1S)-2-chloro-1-(3,4-difluorophenyl)ethanol: A compound with a similar difluorophenyl group used in the synthesis of anticoagulant drugs.
4-Aminocoumarin Derivatives: Compounds with similar structural motifs used in various biological applications.
Uniqueness
(Z)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide is unique due to the presence of both a tetrazole ring and a difluorophenyl group, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(Z)-N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N5O/c18-14-8-7-13(10-15(14)19)24-16(21-22-23-24)11-20-17(25)9-6-12-4-2-1-3-5-12/h1-10H,11H2,(H,20,25)/b9-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFCNJDDXAXTEA-TWGQIWQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.